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Introduction

AZD-8055 is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of
rapamycin (mTOR) kinase.[1][2][3] It exerts its activity by targeting both mTORC1 and
MTORC2 complexes, leading to the inhibition of downstream signaling pathways that are
crucial for cell growth, proliferation, and survival.[2] A key characteristic of AZD-8055 is its
remarkable selectivity for mTOR over the highly homologous phosphoinositide 3-kinase (PI13K)
family of lipid kinases. This technical guide provides an in-depth analysis of the selectivity
profile of AZD-8055 against PI3K isoforms, presenting quantitative data, detailed experimental
methodologies, and visual diagrams of the relevant signaling pathways and experimental
workflows.

Data Presentation: Kinase Selectivity Profile

AZD-8055 demonstrates a high degree of selectivity for mTOR, with significantly lower potency
against all Class | PI3K isoforms. The compound has been reported to be approximately 1,000-
fold more selective for mTOR than for PI3Ka, PI3Kp, PI3Ky, and PI3Kd.[1][4][5][6] This high
selectivity is a critical attribute, as it minimizes off-target effects related to the inhibition of PI3K
signaling, which can be advantageous in a therapeutic context. The inhibitory activities are
summarized in the table below.
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Fold Selectivity (vs.

Kinase Target IC50 (nM) mTOR)
mMTOR (full length) 0.8 1
MTOR (truncated) 0.13

PI3Ka >10,000 >12,500
PI3KPB >10,000 >12,500
PI3Ky >10,000 >12,500
PI3Kd >10,000 >12,500

Data compiled from multiple sources.[1][2][4]

Furthermore, counterscreening of AZD-8055 against a large panel of 260 different kinases has
shown no significant activity at concentrations up to 10 uM, further underscoring its high
specificity.[1]

Signaling Pathway

AZD-8055 inhibits both mTORC1 and mTORC2 complexes. The inhibition of mMTORCL1 leads to
the dephosphorylation of its downstream effectors, 4E-BP1 and p70S6K, resulting in the
suppression of protein synthesis. The inhibition of mMTORC2 blocks the phosphorylation of AKT
at Serine 473, which is a key step in the full activation of AKT. This dual inhibition effectively
shuts down the PI3K/AKT/mTOR signaling pathway.
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PI3K/AKT/mTOR Signaling Pathway and AZD-8055 Inhibition
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Kinase Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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